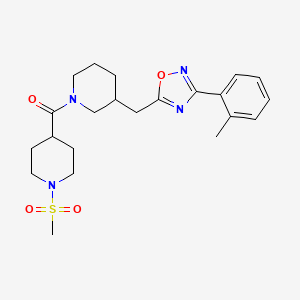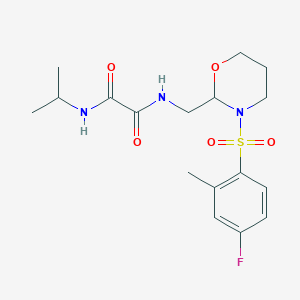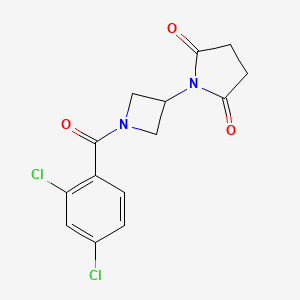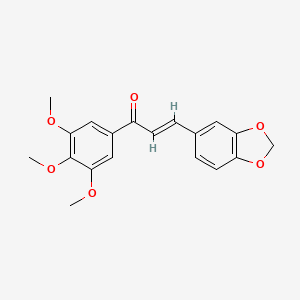![molecular formula C23H26ClFN2O2 B2811485 (4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705091-61-7](/img/structure/B2811485.png)
(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone” is a complex organic molecule. It contains a bipiperidinyl group, which is a type of piperidine, a common motif in many pharmaceuticals and other biologically active compounds . The compound also contains chlorophenyl and fluorophenoxy groups, which are commonly found in various organic compounds and can significantly affect the compound’s properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the bipiperidinyl group, followed by the introduction of the chlorophenyl and fluorophenoxy groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bipiperidinyl group. This group contains two nitrogen atoms, which can form multiple bonds and greatly influence the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the bipiperidinyl, chlorophenyl, and fluorophenoxy groups could potentially make this compound reactive towards a variety of reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the bipiperidinyl, chlorophenyl, and fluorophenoxy groups, as well as the overall shape and size of the molecule, would influence its properties .科学的研究の応用
Environmental Impact and Degradation
Studies on chlorophenols and related compounds, such as those involving the degradation of pentachlorophenol (PCP) by bacteria, highlight the environmental persistence and the development of bacterial pathways to mitigate pollution caused by chlorinated compounds. This research could be pertinent when considering the environmental fate and potential bioremediation strategies for the specified compound (Crawford, Jung, & Strap, 2007).
Analytical Chemistry and Detection
The development of fluorescent chemosensors based on related phenolic compounds for detecting metal ions and other analytes points to the utility of structurally similar compounds in creating sensitive and selective detection systems for environmental and biochemical analyses (Roy, 2021).
Toxicology and Health Impact
Investigations into the toxicological impacts of chlorophenols and phenoxyacetic acid herbicides underscore the importance of understanding the health implications of exposure to chlorinated organic compounds. This body of work may inform safety and risk assessments for chemicals with similar structures or functional groups (Kelly & Guidotti, 1989).
Environmental Remediation
Research on the treatment of wastewater contaminated with pesticide residues, including chlorinated compounds, provides insights into the methods and effectiveness of various treatment technologies. Such studies could be relevant for developing strategies to remove or degrade residues of the specified compound from environmental matrices (Goodwin, Carra, Campo, & Soares, 2018).
将来の方向性
特性
IUPAC Name |
(4-chlorophenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClFN2O2/c24-18-7-5-17(6-8-18)23(28)27-13-9-19(10-14-27)26-15-11-20(12-16-26)29-22-4-2-1-3-21(22)25/h1-8,19-20H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIYFCWIOFUYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2811407.png)




![4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2811413.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811415.png)


![5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2811421.png)
![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2811423.png)